![molecular formula C18H20N4O4 B2497588 N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921853-15-8](/img/structure/B2497588.png)
N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of molecules that are structurally characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, a common structural motif found in various chemical entities exhibiting a wide range of biological activities. This compound specifically includes modifications that could potentially affect its physical, chemical, and biological properties.
Synthesis Analysis
Synthesis of related pyrrolo[2,3-d]pyrimidine derivatives involves multi-step reactions, starting from basic pyrimidine precursors followed by cyclization, and functional group modifications to introduce specific substituents like methoxyethyl and p-tolyl groups. For example, compounds with related structures have been synthesized through intramolecular cyclization under the influence of sodium methoxide to give methyl pyrrolo[2,3-d]pyrimidine-6-carboxylates, highlighting the versatility of synthesis methods for this class of compounds (Verves et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrolo[3,2-d]pyrimidine derivatives is characterized by a fused bicyclic system incorporating pyrimidine and pyrrolo rings. This structural arrangement contributes to the compound's unique electronic and spatial configuration, influencing its interaction with biological targets. Crystallographic studies on similar compounds reveal planar pyrimidine rings with significant displacements for substituent atoms, indicating a polarization effect critical for biological activity (Trilleras et al., 2009).
Scientific Research Applications
Synthesis and Biological Activity
Anti-inflammatory and Analgesic Agents : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibition, showcasing high inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral Activity : Research by Renau et al. (1996) explored the synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, highlighting the influence of 4- and 4,6-substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines. This work emphasizes the critical role of specific substituents in enhancing antiviral efficacy against human cytomegalovirus (HCMV) (Renau et al., 1996).
Cytotoxicity against Cancer Cells : Hassan, Hafez, and Osman (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to the development of compounds with potential anticancer properties (Hassan et al., 2014).
Synthesis of Pyrrolo[3,2-d]pyrimidines : Majumdar, Das, and Jana (1998) reported on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, offering a methodological advancement in the creation of these compounds, which could have various scientific applications, including the development of new pharmaceuticals (Majumdar et al., 1998).
Future Directions
The future directions for the study of “N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” could involve further exploration of its therapeutic potential . Additionally, the development of more efficient and sustainable methods for its synthesis could also be a focus .
properties
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-11-4-6-12(7-5-11)22-17(24)15-14(20-18(22)25)13(10-21(15)2)16(23)19-8-9-26-3/h4-7,10H,8-9H2,1-3H3,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNLILFWCZUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NCCOC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

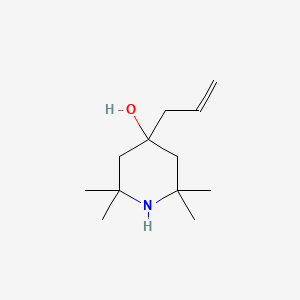


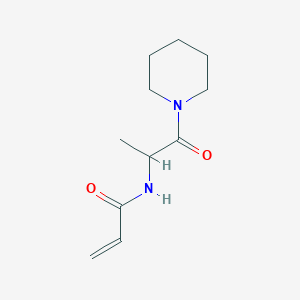
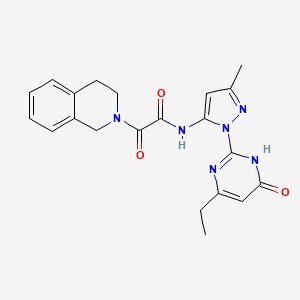
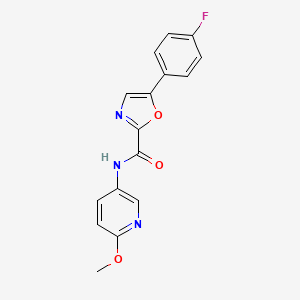
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)
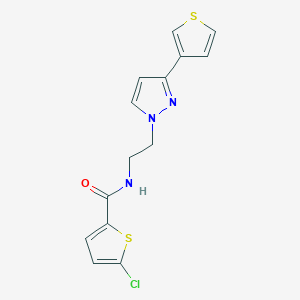
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)